molecular formula C18H26OS B14186178 8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one CAS No. 833480-08-3

8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one

Cat. No.: B14186178
CAS No.: 833480-08-3
M. Wt: 290.5 g/mol
InChI Key: YTCQTJHPPBHJJF-UHFFFAOYSA-N
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Description

8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to an undec-7-EN-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one typically involves the introduction of the phenylsulfanyl group to the undec-7-EN-4-one backbone. One common method includes the reaction of an appropriate precursor with phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one: shares similarities with other phenylsulfanyl-substituted compounds, such as:

Uniqueness

  • The unique combination of the phenylsulfanyl group and the undec-7-EN-4-one backbone distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.

Properties

CAS No.

833480-08-3

Molecular Formula

C18H26OS

Molecular Weight

290.5 g/mol

IUPAC Name

8-methyl-5-phenylsulfanylundec-7-en-4-one

InChI

InChI=1S/C18H26OS/c1-4-9-15(3)13-14-18(17(19)10-5-2)20-16-11-7-6-8-12-16/h6-8,11-13,18H,4-5,9-10,14H2,1-3H3

InChI Key

YTCQTJHPPBHJJF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC(C(=O)CCC)SC1=CC=CC=C1)C

Origin of Product

United States

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